2,4-Dimethyl-3-thiazoline

Flavor Chemistry Formulation Science Physical Chemistry

2,4-Dimethyl-3-thiazoline (CAS 60755-05-7) is a member of the 3-thiazoline class of sulfur-nitrogen heterocycles, characterized by a partially saturated five-membered ring structure with methyl substituents at the 2- and 4-positions. The compound possesses a distinctive savory, roasted aroma profile and is recognized as a flavoring substance under FL-no: 15.060 by the EFSA Panel on Food Additives and Flavourings (FAF).

Molecular Formula C5H9NS
Molecular Weight 115.20 g/mol
CAS No. 60755-05-7
Cat. No. B13801083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-3-thiazoline
CAS60755-05-7
Molecular FormulaC5H9NS
Molecular Weight115.20 g/mol
Structural Identifiers
SMILESCC1N=C(CS1)C
InChIInChI=1S/C5H9NS/c1-4-3-7-5(2)6-4/h5H,3H2,1-2H3
InChIKeyPLOCKLWJINZHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-3-thiazoline (CAS 60755-05-7): A Quantitatively Distinct Thiazoline Flavorant and Synthetic Intermediate


2,4-Dimethyl-3-thiazoline (CAS 60755-05-7) is a member of the 3-thiazoline class of sulfur-nitrogen heterocycles, characterized by a partially saturated five-membered ring structure with methyl substituents at the 2- and 4-positions [1]. The compound possesses a distinctive savory, roasted aroma profile and is recognized as a flavoring substance under FL-no: 15.060 by the EFSA Panel on Food Additives and Flavourings (FAF) [2]. Computed physicochemical properties include a molecular weight of 115.20 g/mol and an XLogP3-AA value of 0.9 [3].

Why 2,4-Dimethyl-3-thiazoline Cannot Be Simply Substituted: Critical Physicochemical and Regulatory Distinctions


Within the 3-thiazoline class, subtle structural variations yield substantial differences in physical form, thermal behavior, and regulatory status that directly impact procurement and formulation workflows. 2,4-Dimethyl-3-thiazoline exists as a crystalline solid at ambient conditions, a property that starkly contrasts with its liquid homologs and necessitates distinct handling, storage, and formulation protocols [1]. Furthermore, its regulatory trajectory under EFSA evaluation differs from that of structurally related thiazolines, creating specific compliance considerations that render generic substitution inadvisable without rigorous qualification [2].

2,4-Dimethyl-3-thiazoline: Quantified Evidence of Differentiation for Scientific Selection


Physical State and Thermal Stability: Solid vs. Liquid Formulation Impact

2,4-Dimethyl-3-thiazoline exists as a colorless solid at room temperature, a property that differentiates it from structurally similar liquid thiazolines. This solid-state nature is supported by its experimentally determined melting point of 102.00 °C [1]. In contrast, its close analog 2-isobutyl-3-thiazoline (CAS 39800-92-5) is a liquid with a melting point of 80.00 °C [2]. This 22 °C difference in melting point translates to a critical distinction in handling and formulation: 2,4-Dimethyl-3-thiazoline requires solid dosing and different storage conditions compared to liquid alternatives.

Flavor Chemistry Formulation Science Physical Chemistry

Volatility and Processing Behavior: Boiling Point and Vapor Pressure Differentiation

The thermal properties of 2,4-Dimethyl-3-thiazoline reveal substantial differences in volatility compared to its 2-isobutyl homolog. The target compound exhibits a boiling point range of 165.00–167.00 °C at 760 mmHg with an estimated vapor pressure of 2.232 mmHg at 25 °C [1]. In contrast, 2-isobutyl-3-thiazoline demonstrates a significantly higher boiling point range of 210.00–212.00 °C [2]. This ~45 °C difference in boiling point indicates that 2,4-Dimethyl-3-thiazoline is substantially more volatile, with implications for thermal stability during processing, headspace contribution in flavor applications, and potential losses during high-temperature manufacturing steps.

Flavor Delivery Thermal Processing Volatile Organic Compounds

Regulatory Compliance and Safety Evaluation: Genotoxicity Concern Status

In the EFSA Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6), 2,4-dimethyl-3-thiazoline [FL-no: 15.060] and 2-isobutyl-3-thiazoline [FL-no: 15.119] were identified as having a concern for genotoxicity raised in a prior evaluation [1]. While concerns for gene mutations and clastogenicity were ruled out for these substances and the supporting substance 4,5-dimethyl-2-isobutyl-3-thiazoline [FL-no: 15.032], the aneugenic potential of [FL-no: 15.060 and 15.119] remains unresolved and requires investigation in studies with the individual substances [1]. This contrasts with 39 other flavouring substances in the same group that have already been evaluated as having no safety concern based on the MSDI approach [1].

Food Safety Regulatory Science Toxicology

Purity Specification and Commercial Availability: Defined Minimum Assay Requirement

2,4-Dimethyl-3-thiazoline is associated with a defined purity specification of at least 95% under its flavoring substance designation . This minimum assay requirement provides a clear quality benchmark for procurement and quality control. In contrast, many structurally related thiazolines, such as 2,4,5-trimethyl-3-thiazoline, lack comparable published minimum purity specifications, introducing variability in commercial material quality and requiring additional analytical verification [1].

Quality Control Procurement Flavor Regulation

2,4-Dimethyl-3-thiazoline: High-Value Application Scenarios Grounded in Quantitative Evidence


Solid-Phase Flavor Encapsulation and Dry Blend Formulations

Leveraging its solid-state nature (melting point 102 °C) [1], 2,4-Dimethyl-3-thiazoline is particularly suited for applications requiring solid-phase dosing, such as dry flavor blends, encapsulated flavor systems, and powdered seasonings. Its crystalline form enables precise gravimetric dispensing and compatibility with solid mixing operations, unlike liquid thiazoline analogs that require pre-blending with carriers or solvents.

High-Temperature Processed Savory Flavors with Controlled Volatility

The compound's boiling point range (165–167 °C) and moderate vapor pressure (2.232 mmHg at 25 °C) [1] make it a candidate for savory flavor applications where controlled volatility during thermal processing is desired. Its lower boiling point relative to 2-isobutyl-3-thiazoline (~45 °C difference) [1] indicates a distinct volatility profile that can be exploited for specific headspace aroma contributions in baked goods, roasted meat analogs, and extruded snacks.

Regulatory-Compliant Flavor Research and Development

Given the unresolved aneugenicity concern for 2,4-Dimethyl-3-thiazoline identified in EFSA FGE.21Rev6 [2], this compound is specifically relevant for research and development activities focused on generating the required safety data to support future regulatory clearance. Procurement for this purpose is distinct from that of fully cleared thiazolines and requires sourcing from suppliers capable of providing material suitable for toxicological studies.

Synthetic Intermediate for Thiazoline-Derived Bioactive Molecules

As a 2,4-disubstituted thiazoline building block, 2,4-Dimethyl-3-thiazoline serves as a key synthetic intermediate in the preparation of more complex heterocyclic compounds, including novel PPARδ agonists and M3 muscarinic acetylcholine receptor antagonists [3]. The defined minimum purity specification of at least 95% ensures reliable performance in multi-step synthetic routes where impurity profiles can impact downstream yields and product quality.

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